molecular formula C12H10N2O3 B6386538 2-Amino-5-(4-hydroxyphenyl)nicotinic acid, 95% CAS No. 1258622-24-0

2-Amino-5-(4-hydroxyphenyl)nicotinic acid, 95%

Cat. No. B6386538
CAS RN: 1258622-24-0
M. Wt: 230.22 g/mol
InChI Key: MRWARVOQVNUZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(4-hydroxyphenyl)nicotinic acid, 95% (2AP5HN) is a chemical compound that is widely used in scientific research applications due to its versatile properties. It has a wide range of applications in biochemistry, physiology, and molecular biology.

Scientific Research Applications

2-Amino-5-(4-hydroxyphenyl)nicotinic acid, 95% has been widely used in scientific research, particularly in biochemistry, physiology, and molecular biology. It has been used in a variety of experiments, such as enzyme inhibition assays, protein-protein interaction studies, and structural studies. It has also been used in studies of the structure and function of enzymes, receptors, and other proteins.

Mechanism of Action

2-Amino-5-(4-hydroxyphenyl)nicotinic acid, 95% is a competitive inhibitor of enzymes, which means that it binds to the active site of the enzyme and blocks its ability to catalyze reactions. It also has a strong affinity for proteins, which allows it to interact with them and alter their structure and function. In addition, it has been shown to modulate the activity of certain receptors and other proteins, which can affect biochemical and physiological processes.
Biochemical and Physiological Effects
2-Amino-5-(4-hydroxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes, such as tyrosine hydroxylase and tryptophan hydroxylase, which are involved in the synthesis of neurotransmitters. It has also been shown to modulate the activity of certain receptors, such as the serotonin receptor, which can affect mood and behavior. In addition, it has been shown to modulate the activity of certain proteins, such as the cAMP-dependent protein kinase, which can affect cellular processes such as metabolism and cell division.

Advantages and Limitations for Lab Experiments

2-Amino-5-(4-hydroxyphenyl)nicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its effects on biochemical and physiological processes can be easily measured. However, it is important to note that its effects can vary depending on the concentration and the specific system being studied. In addition, it is important to use caution when handling 2-Amino-5-(4-hydroxyphenyl)nicotinic acid, 95%, as it can be toxic if ingested or inhaled.

Future Directions

There are a number of potential future directions for the use of 2-Amino-5-(4-hydroxyphenyl)nicotinic acid, 95% in scientific research. It could be used to further study the effects of enzymes and receptors on biochemical and physiological processes. It could also be used to study the structure and function of proteins, as well as to develop new drugs and therapies. In addition, it could be used to study the effects of environmental toxins on biochemical and physiological processes. Finally, it could be used to develop new methods for synthesizing compounds, as well as to develop new applications for existing compounds.

Synthesis Methods

2-Amino-5-(4-hydroxyphenyl)nicotinic acid, 95% can be synthesized through a variety of methods. One common method is the condensation of 4-hydroxybenzaldehyde and 2-aminopyridine in an aqueous solution at room temperature. This reaction is catalyzed by a base, such as potassium carbonate. The reaction produces a yellowish-orange precipitate, which is then filtered, washed with water, and dried. The product is a yellowish-orange powder with a melting point of about 120°C.

properties

IUPAC Name

2-amino-5-(4-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-11-10(12(16)17)5-8(6-14-11)7-1-3-9(15)4-2-7/h1-6,15H,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWARVOQVNUZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686969
Record name 2-Amino-5-(4-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(4-hydroxyphenyl)pyridine-3-carboxylic acid

CAS RN

1258622-24-0
Record name 2-Amino-5-(4-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.